molecular formula C14H24O B13760433 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- CAS No. 72927-88-9

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl-

Cat. No.: B13760433
CAS No.: 72927-88-9
M. Wt: 208.34 g/mol
InChI Key: DGPIAHAFWKJURE-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is fully hydrogenated and substituted with four methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- typically involves the hydrogenation of a precursor naphthalene derivative. One common method is the catalytic hydrogenation of 3,3,5,5-tetramethyl-1,2-dihydronaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to achieve higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl-2-one
  • This compound4-one
  • This compound6-one

Uniqueness

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- is unique due to its specific substitution pattern and hydrogenation state. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

72927-88-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3,3,5,5-tetramethyl-4,4a,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H24O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h10-11H,5-9H2,1-4H3

InChI Key

DGPIAHAFWKJURE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1CC(C(=O)C2)(C)C)C

Origin of Product

United States

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